

# Application Notes & Protocols: Lyso-globotetraosylceramide (d18:1) ELISA Kit

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lyso-globotetraosylceramide (d18:1)*

Cat. No.: *B10783359*

[Get Quote](#)

For Research Use Only. Not for use in diagnostic procedures.

## Introduction

**Lyso-globotetraosylceramide (d18:1)**, also known as lyso-Gb4, is a glycosphingolipid that is the deacylated form of globotetraosylceramide (Gb4). Glycosphingolipids are integral components of the cell membrane and are involved in various cellular processes, including cell adhesion, signaling, and immune modulation.<sup>[1]</sup> The accumulation of related glycosphingolipids, such as globotriaosylceramide (Gb3) and its deacylated form, lyso-Gb3, is a hallmark of Fabry disease, a lysosomal storage disorder.<sup>[2][3]</sup> While lyso-Gb3 has been established as a key biomarker for Fabry disease, emerging research is exploring the roles of other related lyso-glycosphingolipids.

This competitive ELISA (Enzyme-Linked Immunosorbent Assay) kit provides a sensitive and specific method for the quantitative determination of **Lyso-globotetraosylceramide (d18:1)** in various biological samples. The assay is a valuable tool for researchers studying glycosphingolipid metabolism, investigating potential biomarkers for Fabry disease and other related disorders, and for professionals in drug development targeting pathways involving these molecules.

## Principle of the Assay

This ELISA kit is based on the principle of competitive binding. The microtiter wells are pre-coated with **Lyso-globotetraosylceramide (d18:1)**. During the assay, Lyso-globotetraosylceramide present in the sample or standard competes with a fixed amount of biotinylated anti-Lyso-globotetraosylceramide antibody for binding sites on the coated well. Following an incubation period, the unbound components are washed away. Streptavidin-HRP is then added, which binds to the biotinylated antibody captured on the plate. After another washing step, a substrate solution is added, and the color development is stopped by the addition of a stop solution. The intensity of the color is inversely proportional to the concentration of **Lyso-globotetraosylceramide (d18:1)** in the sample.

## Materials Provided

| Component                             | Quantity | Storage          |
|---------------------------------------|----------|------------------|
| Lyso-Gb4 Coated Microplate (96 wells) | 1 plate  | 4°C              |
| Lyso-Gb4 Standard (lyophilized)       | 2 vials  | -20°C            |
| Biotinylated Anti-Lyso-Gb4 Antibody   | 1 vial   | -20°C            |
| Streptavidin-HRP                      | 1 vial   | -20°C            |
| Assay Diluent                         | 1 bottle | 4°C              |
| Wash Buffer Concentrate (20X)         | 1 bottle | 4°C              |
| TMB Substrate                         | 1 bottle | 4°C              |
| Stop Solution                         | 1 bottle | 4°C              |
| Plate Sealer                          | 2 sheets | Room Temperature |

## Materials Required but Not Provided

- Deionized or distilled water
- Precision pipettes and disposable tips

- Microplate reader capable of measuring absorbance at 450 nm
- Vortex mixer
- Tubes for standard and sample dilution
- Automated plate washer (optional)

## Application Data

Note: The following data are illustrative and based on typical findings for related lyso-glycosphingolipids (lyso-Gb3 and its analogues) in Fabry disease. Actual results for **Lyso-globotetraosylceramide (d18:1)** may vary and should be established by the end-user.

Table 1: Typical Concentrations of Lyso-glycosphingolipid Analogues in Human Plasma

| Cohort                       | Analyte  | Mean Concentration (ng/mL) | Range (ng/mL)       |
|------------------------------|----------|----------------------------|---------------------|
| Healthy Controls (n=120)     | Lyso-Gb3 | <0.81                      | Not Detected - 0.81 |
| Fabry Disease Males (n=21)   | Lyso-Gb3 | 65.2                       | 10.5 - 150.3        |
| Fabry Disease Females (n=17) | Lyso-Gb3 | 8.9                        | 1.2 - 25.7          |

Data adapted from studies on lyso-Gb3 in Fabry disease patients.[\[3\]](#)[\[4\]](#)

Table 2: Illustrative Urinary Lyso-glycosphingolipid Analogue Levels

| Cohort                  | Analyte            | Relative Concentration<br>(Area Counts/Creatinine) |
|-------------------------|--------------------|----------------------------------------------------|
| Healthy Controls (n=59) | Lyso-Gb3 Analogues | Not Detected                                       |
| Fabry Disease Males     | Lyso-Gb3 Analogues | Significantly Elevated                             |
| Fabry Disease Females   | Lyso-Gb3 Analogues | Moderately Elevated                                |

This table illustrates the expected trend for urinary lyso-glycosphingolipids in Fabry disease based on published findings for lyso-Gb3 and its analogues.[\[5\]](#)[\[6\]](#)

## Experimental Protocols

### Reagent Preparation

- Wash Buffer (1X): Dilute the 20X Wash Buffer Concentrate with deionized or distilled water to a final 1X solution.
- Lyso-Gb4 Standard: Reconstitute the lyophilized Lyso-Gb4 Standard with the volume of Assay Diluent specified on the vial label to create the stock solution. Allow it to sit for at least 15 minutes with gentle agitation before making dilutions. Prepare a dilution series of the standard in Assay Diluent.
- Biotinylated Anti-Lyso-Gb4 Antibody: Dilute the antibody concentrate with Assay Diluent to the working concentration as indicated on the vial label.
- Streptavidin-HRP: Dilute the Streptavidin-HRP concentrate with Assay Diluent to the working concentration as indicated on the vial label.

### Sample Preparation

- Plasma: Collect blood using an anticoagulant such as EDTA or heparin. Centrifuge for 15 minutes at 1000 x g at 4°C. Aliquot and store the plasma at -80°C. Prior to the assay, thaw samples on ice and dilute them with Assay Diluent.
- Urine: Collect a random urine sample. Centrifuge for 15 minutes at 2000 x g to remove particulates. Aliquot and store the supernatant at -80°C. Thaw samples on ice and dilute with Assay Diluent before use.

- Cell Culture Supernatants: Centrifuge culture media for 15 minutes at 1500 x g to remove cells. Aliquot and store the supernatant at -80°C.
- Tissue Homogenates: Homogenize tissue samples in an appropriate buffer and centrifuge to remove debris. The supernatant can be used for the assay.

Note: Optimal sample dilutions should be determined by the end-user.

## Assay Procedure

- Bring all reagents and samples to room temperature before use.
- Add 50 µL of Standard or Sample to the appropriate wells of the Lyso-Gb4 Coated Microplate.
- Add 50 µL of the diluted Biotinylated Anti-Lyso-Gb4 Antibody to each well.
- Seal the plate and incubate for 2 hours at room temperature with gentle shaking.
- Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with 300 µL of 1X Wash Buffer. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.
- Add 100 µL of diluted Streptavidin-HRP to each well.
- Seal the plate and incubate for 1 hour at room temperature.
- Repeat the aspiration/wash step as in step 5.
- Add 100 µL of TMB Substrate to each well.
- Incubate for 15-20 minutes at room temperature in the dark.
- Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
- Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.

## Calculation of Results

- Calculate the average absorbance for each set of duplicate standards, controls, and samples.
- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
- The concentration of **Lyso-globotetraosylceramide (d18:1)** in the samples can be determined by interpolating the sample absorbance values from the standard curve.

## Visualizations





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Enzyme-linked immunosorbent assay (ELISA)-based quantification and identification of in vitro enzyme-catalyzed glycosphingolipid synthesis and degradation products with carbohydrate sequence-specific monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunolipidomics Reveals a Globoside Network During the Resolution of Pro-Inflammatory Response in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical significance of plasma globotriaosylsphingosine levels in Chinese patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Globotriaosylsphingosine (lyso-Gb3) and analogues in plasma and urine of patients with Fabry disease and correlations with long-term treatment and genotypes in a nationwide female Danish cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes & Protocols: Lyso-globotetraosylceramide (d18:1) ELISA Kit]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10783359#lyso-globotetraosylceramide-d18-1-elisa-kit-development>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)